An In-depth Technical Guide to 7,7-Dimethyl-7H-benzo[c]fluorene: A Core Scaffold for Advanced Materials
An In-depth Technical Guide to 7,7-Dimethyl-7H-benzo[c]fluorene: A Core Scaffold for Advanced Materials
This guide provides a comprehensive technical overview of 7,7-Dimethyl-7H-benzo[c]fluorene, a key organic building block. Designed for researchers, chemists, and professionals in materials science and drug development, this document moves beyond simple data recitation. It delves into the causal relationships between the molecule's structure and its functional properties, offering field-proven insights into its synthesis, characterization, and application, while transparently addressing the current landscape of available scientific data.
Strategic Overview: The Benzo[c]fluorene Scaffold and the Significance of C7-Gem-Dimethylation
The benzo[c]fluorene core is a polycyclic aromatic hydrocarbon (PAH) consisting of a fluorene system fused with an additional benzene ring. This extended π-conjugated system imparts significant thermal stability and inherent electronic properties, making it a foundational structure for organic electronics.[1] However, the planar nature of the parent scaffold often leads to intermolecular aggregation (π-stacking), which can quench emission in the solid state and reduce solubility, thereby complicating device fabrication.
The introduction of two methyl groups at the C7 methylene bridge—creating 7,7-Dimethyl-7H-benzo[c]fluorene—is a critical and deliberate structural modification. This gem-dimethyl substitution serves two primary purposes:
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Enhanced Solubility: The bulky, three-dimensional nature of the sp³-hybridized carbon with two methyl groups disrupts the planar packing of the aromatic systems, significantly improving the molecule's solubility in common organic solvents.[1] This is a crucial practical advantage for solution-based processing of organic electronic devices.
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Improved Morphological Stability: By sterically hindering close intermolecular contact, the dimethyl groups help maintain an amorphous, glassy state in thin films, preventing crystallization and improving the longevity and performance of devices like Organic Light-Emitting Diodes (OLEDs).[1]
This guide will explore the synthesis, properties, and applications of this strategically modified scaffold, providing a robust framework for its utilization in advanced research and development.
Physicochemical and Structural Properties
The fundamental properties of 7,7-Dimethyl-7H-benzo[c]fluorene are summarized below. This data is essential for experimental design, safety assessment, and predicting the material's behavior in various systems.
| Property | Data | Reference(s) |
| CAS Number | 112486-09-6 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₆ | [3][4] |
| Molecular Weight | 244.34 g/mol | [3][4] |
| Appearance | White to light yellow/orange crystalline powder | [5] |
| Melting Point | 83 - 87 °C | [5] |
| Purity (Typical) | ≥94.0 - 98.0% | [3][4] |
| InChI Key | SJVOYVUTRSZMKW-UHFFFAOYSA-N | [2][3] |
Synthesis and Characterization
Representative Synthetic Workflow
The synthesis is a multi-step process commencing from 1-bromonaphthalene. The workflow is designed to first construct the carbon skeleton and then introduce the gem-dimethyl group.
Caption: Optimized synthesis workflow for 7,7-Dimethyl-7H-benzo[c]fluorene.
Step-by-Step Experimental Protocol (Representative)
Causality and Self-Validation: This protocol is based on established, high-yield organometallic and acid-catalyzed reactions. Each step involves a distinct chemical transformation that can be monitored by standard techniques (TLC, GC-MS) to validate completion before proceeding. Purification via column chromatography is critical at each stage to ensure the high purity required for the subsequent step and the final application.
Step 1: Synthesis of 2-(1-Naphthalenyl)benzaldehyde
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Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromonaphthalene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable solvent (e.g., toluene/ethanol/water mixture).
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Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), and a base such as Na₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to 40°C and stir vigorously for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Perform a liquid-liquid extraction with ethyl acetate and water. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the aldehyde intermediate.
Step 2: Synthesis of 7-Methyl-7H-benzo[c]fluorene
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Setup: In a round-bottom flask equipped with a condenser, dissolve the aldehyde intermediate from Step 1 in a high-boiling solvent like toluene.
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Catalyst Addition: Add Amberlyst 15 ion-exchange resin (0.6% by weight). Rationale: This solid acid catalyst facilitates the intramolecular Friedel-Crafts-type cyclization and is easily removed by filtration, simplifying purification.
-
Reaction: Heat the mixture to 110°C and stir for 4 hours.
-
Workup & Purification: Cool the mixture and filter to remove the Amberlyst resin. Wash the resin with toluene. Concentrate the filtrate and purify the residue by column chromatography to obtain the methylated fluorene derivative.
Step 3: Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene
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Setup: In a flask under an inert atmosphere, dissolve the 7-methyl-7H-benzo[c]fluorene (1.0 eq) in a suitable solvent (e.g., THF).
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Reagent Addition: Add methyl 4-methylbenzenesulfinate (2.5 eq).
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Reaction: Maintain the reaction temperature at 40°C and stir until TLC indicates full conversion.
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Workup & Purification: Quench the reaction carefully and perform a standard aqueous workup. Extract the product with an organic solvent, dry, and concentrate. The final product, 7,7-Dimethyl-7H-benzo[c]fluorene, should be purified by column chromatography and/or recrystallization to achieve high purity (>98%).
Expected Characterization Data
While specific, published experimental spectra for this compound are not available, a skilled chemist can predict the key features based on its structure and data from analogous compounds like fluorene.[6]
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¹H NMR: The spectrum should be clean and highly symmetrical.
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Aromatic Region (~7.0-8.5 ppm): A series of complex multiplets corresponding to the 12 aromatic protons of the benzo[c]fluorene system. The exact splitting patterns would require advanced 2D NMR techniques (COSY, HMBC) for full assignment.
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Aliphatic Region (~1.5 ppm): A sharp, strong singlet integrating to 6 protons, representing the two magnetically equivalent methyl groups at the C7 position. The appearance of this single peak is a key indicator of successful gem-dimethylation.
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-
¹³C NMR:
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Aromatic Region (~120-150 ppm): Multiple signals for the aromatic carbons.
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Aliphatic Region: A quaternary carbon signal (C7) and a signal for the methyl carbons.
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Mass Spectrometry (EI-MS): A strong molecular ion (M⁺) peak is expected at m/z = 244.34.
Applications in Materials Science and Organic Electronics
The unique combination of a large, rigid, electronically active core with solubilizing, morphology-stabilizing side groups makes 7,7-Dimethyl-7H-benzo[c]fluorene and its derivatives highly valuable in organic electronics.[1]
Primary Roles:
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OLED Host Materials: It can serve as a building block for "host" materials in the emissive layer of an OLED. The high triplet energy of the fluorene scaffold is suitable for hosting phosphorescent emitters (e.g., iridium complexes) for high-efficiency lighting and displays.
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Charge Transport Layers: Its derivatives are used in hole-transport (HTL) or electron-transport (ETL) layers, facilitating the efficient movement of charge carriers to the emissive layer.
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Organic Photovoltaics (OPVs) & Field-Effect Transistors (OFETs): The excellent thermal stability and charge-carrying capabilities are also beneficial for active layers in organic solar cells and transistors.[1]
Caption: Role of a benzo[c]fluorene derivative as a host in an OLED device.
Biological Significance & Toxicological Profile: A Dual Perspective
The benzo[c]fluorene scaffold presents a fascinating duality relevant to drug development professionals.
Inherent Toxicity of the Parent PAH Scaffold
The parent compound, 7H-benzo[c]fluorene, is a well-documented polycyclic aromatic hydrocarbon (PAH). PAHs are common environmental contaminants found in sources like coal tar and cigarette smoke.[7]
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Genotoxicity and Carcinogenicity: 7H-benzo[c]fluorene is known to be mutagenic and carcinogenic in animal models.[7][8] Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to form highly reactive diol-epoxides. These metabolites can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate cancer if not repaired.[7]
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Handling Precautions: Due to the known hazards of the parent scaffold, 7,7-Dimethyl-7H-benzo[c]fluorene must be handled with appropriate precautions as a potentially hazardous substance. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Emerging Potential in Drug Discovery
Conversely, functionalized derivatives of the benzo[c]fluorene core are being explored for therapeutic applications, including as anticancer agents. Recent research has shown that certain 5H-benzo[c]fluorene derivatives exhibit potent antiproliferative activity by acting as microtubule destabilizing agents. This mechanism is shared by established and successful chemotherapy drugs like the vinca alkaloids and taxanes.
This suggests that the rigid benzo[c]fluorene core can serve as a privileged scaffold for designing new therapeutic agents. The C7 position is a prime site for introducing functional groups that can modulate biological activity, solubility, and target engagement, transforming a potential carcinogen into a potential therapeutic lead. The 7,7-dimethyl variant represents a foundational structure from which such derivatives could be synthesized and explored.
Conclusion
7,7-Dimethyl-7H-benzo[c]fluorene is more than a simple organic molecule; it is a product of rational chemical design. By addressing the key limitations of the parent benzo[c]fluorene scaffold—namely solubility and aggregation—the gem-dimethyl substitution unlocks its full potential as a high-performance building block for advanced organic electronic materials. Concurrently, the scaffold's complex biological profile, spanning from the toxicity of the parent PAH to the therapeutic potential of its derivatives, presents both challenges and exciting opportunities for the drug discovery field. A thorough understanding of its synthesis, properties, and the functional role of its dimethyl groups is essential for any scientist seeking to innovate in these demanding fields.
References
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(15), 9326-9333. Available at: [Link]
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Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 19, 1346-1354. Available at: [Link]
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Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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